molecular formula C16H25IN2Si B1325010 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine CAS No. 913983-25-2

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1325010
CAS RN: 913983-25-2
M. Wt: 400.37 g/mol
InChI Key: GIAAQPVLWIAXJP-UHFFFAOYSA-N
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Description

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the empirical formula C16H25IN2Si . It has a molecular weight of 400.37 . This compound is used in scientific research and its unique structure allows for diverse applications, such as drug discovery and materials synthesis.


Molecular Structure Analysis

The molecule contains a total of 46 bonds. There are 21 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Pyrrole, and 1 Pyridine .


Physical And Chemical Properties Analysis

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine is a solid compound . It has a SMILES string of CC(C)SiC)(C(C)C)n1cc(I)c2cccnc12 .

Scientific Research Applications

Cancer Research: FGFR Inhibitors

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine: has been utilized in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in cell proliferation and differentiation, and its abnormal activation is linked to various types of cancers. Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and could serve as lead compounds for developing new cancer therapies.

Material Science: Halogenated Heterocycles

In material science, halogenated heterocycles like 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine are valuable for their potential applications in organic electronics . Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to the advancement of flexible and wearable electronic devices.

Chemical Synthesis: Building Blocks

This compound serves as a versatile building block in chemical synthesis . Its iodine and triisopropylsilanyl (TIPS) groups make it an excellent candidate for cross-coupling reactions, which are fundamental in constructing complex organic molecules for pharmaceuticals and agrochemicals.

Analytical Chemistry: Chromatography Standards

The unique structure of 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine allows it to be used as a standard in chromatographic analysis . It helps in the calibration of equipment and ensures the accuracy of analytical methods used in quality control of chemical products.

Life Sciences: Signal Transduction Studies

In life sciences, this compound’s derivatives can be used to study signal transduction pathways . By inhibiting specific receptors like FGFR, researchers can dissect the signaling mechanisms involved in cell growth and development, aiding in the understanding of complex biological processes.

Drug Discovery: Lead Compound Optimization

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine: is instrumental in the early stages of drug discovery . It is provided to researchers as part of unique chemical collections for the identification and optimization of lead compounds with therapeutic potential.

Environmental Science: Photodegradation Studies

The iodine moiety in 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine makes it a candidate for studying photodegradation processes . Understanding how such compounds break down under light exposure is crucial for assessing their environmental impact and designing more sustainable chemicals.

Pharmacology: Toxicity Profiling

Safety and toxicity profiling is another application where this compound is relevant . Its acute toxicity data can provide insights into the safety parameters required for handling and usage in laboratory settings, ensuring compliance with health and safety regulations.

Mechanism of Action

The mechanism of action for 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine is not specified in the search results. Its applications in drug discovery and materials synthesis suggest that it may interact with biological or chemical systems in a variety of ways.

Safety and Hazards

This compound is classified under GHS07 and has a hazard statement of H302, indicating that it is harmful if swallowed . It falls under the Acute Tox. 4 Oral hazard classification . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

(3-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25IN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-15(17)14-8-7-9-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAAQPVLWIAXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25IN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640116
Record name 3-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine

CAS RN

913983-25-2
Record name 3-Iodo-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913983-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Iodo-1H-pyrrolo[2,3-b]pyridine 67 (2.00 g, 8.20 mmol) was dissolved in N,N-dimethylformamide (50 mL). Sodium hydride (60% dispersion in mineral oil, 390 mg, 9.8 mmol) was added. After 20 minutes, triisopropylsilyl chloride (1.74 mL, 8.20 mmol) was added dropwise. After 1.5 hours, the reaction was poured into water and extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine. The organic portions were dried over anhydrous sodium sulfate and concentrated. Purification by silica gel chromatography, 0-25% gradient ethyl acetate/hexane gave compound 68 as a white solid (3.224 g, 98.2%). 1H-NMR was consistent with the desired compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
1.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
98.2%

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